3-[(Carbamoylmethyl)amino]propanamide
Description
Chemical Formula: C₅H₁₁N₃O₂ Molecular Weight: 145.16 g/mol IUPAC Name: 3-[(Carbamoylmethyl)amino]propanamide SMILES: NC(=O)CCNCC(N)=O InChIKey: DXKMWQQVXQFNDZ-UHFFFAOYSA-N
3-[(Carbamoylmethyl)amino]propanamide is a small organic molecule featuring dual carboxamide groups and a carbamoylmethylamino linker. The compound’s physicochemical properties, such as solubility and stability, are influenced by its amide-rich backbone. Quantum chemical computations (e.g., CC-DPS) predict a flash point that aligns with its molecular weight and polarity, though specific values require subscription access .
Properties
IUPAC Name |
3-[(2-amino-2-oxoethyl)amino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c6-4(9)1-2-8-3-5(7)10/h8H,1-3H2,(H2,6,9)(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKMWQQVXQFNDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
3-[(Carbamoylmethyl)amino]propanamide features a propanamide backbone substituted with a carbamoylmethylamine group. The presence of two amide functionalities introduces challenges in regioselective synthesis and stability under acidic or basic conditions. Computational studies suggest that steric hindrance between the carbamoyl and propanamide groups may necessitate orthogonal protection strategies during synthesis.
Preparation Methodologies
Nitroalkane Coupling and Reduction
A patent-derived approach (SG177906A1) for analogous propanamide derivatives involves a three-step sequence:
- Oxidation of Cyclobutanemethanol : Cyclobutanemethanol is oxidized to cyclobutanecarboxaldehyde using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO).
- Nitroaldol Reaction : The aldehyde undergoes coupling with nitromethane in aqueous base to form β-nitro alcohols.
- Reductive Amination : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by acetylation and hydrolysis to yield the target amide.
Adapting this method, 3-[(Carbamoylmethyl)amino]propanamide could be synthesized via nitropropane coupling with glyoxylic acid, followed by hydrogenation and carbamoylation (Table 1).
Table 1: Comparative Reaction Conditions for Nitroalkane Routes
*Yields estimated from analogous reactions.
Direct Amidation of β-Amino Acids
An alternative route involves amidating β-alanine derivatives:
- Synthesis of 3-Aminopropanamide : β-Alanine is treated with ammonium chloride in the presence of EDC/HOBt to form 3-aminopropanamide.
- Carbamoylmethyl Introduction : The primary amine reacts with chloroacetamide under basic conditions (K₂CO₃, DMF) to install the carbamoylmethyl group.
This method avoids nitro intermediates but requires precise pH control to prevent over-alkylation. The final product is isolated as a hydrochloride salt via crystallization from HCl/EtOAc.
Solid-Phase Peptide Synthesis (SPPS)
For high-purity applications, SPPS employing Fmoc-protected 3-aminopropanamide has been reported:
Analytical Characterization
Critical spectroscopic data for 3-[(Carbamoylmethyl)amino]propanamide include:
Industrial-Scale Considerations
Large batches (>1 kg) employ continuous flow reactors to enhance nitroaldol reaction efficiency (90% conversion vs. 78% batch). Environmental factors favor aqueous workup over halogenated solvents, reducing E-factor by 40%.
Chemical Reactions Analysis
Types of Reactions
3-[(Carbamoylmethyl)amino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like primary amines or alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
3-[(Carbamoylmethyl)amino]propanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Carbamoylmethyl)amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecules and modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Propanamide Derivatives
Functional Analogs
Table 2: Pharmacological and Functional Comparisons
Key Observations :
- Antioxidant Activity : Propanamides with methoxyphenyl or naphthalene substituents (e.g., compound 36 in ) exhibit superior radical scavenging compared to ascorbic acid, likely due to electron-donating groups enhancing electron transfer.
- Anti-inflammatory Activity: Pyridazinone-linked propanamides (e.g., compound 8e in ) show potent activity without gastric toxicity, suggesting a unique mechanism distinct from COX inhibition.
- Structural Impact : Halogenation (e.g., dichlorobenzyl in ) enhances target affinity but may reduce solubility.
Biological Activity
3-[(Carbamoylmethyl)amino]propanamide, also known as N-(carbamoylmethyl)-3-aminopropanamide, is an organic compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological mechanisms, research findings, and potential therapeutic uses.
- Molecular Formula : C₅H₁₁N₃O₂
- Molecular Weight : 129.16 g/mol
- CAS Number : 392315-57-0
The biological activity of 3-[(carbamoylmethyl)amino]propanamide primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites of target molecules, which alters their activity. This mechanism is crucial for its potential therapeutic applications, particularly in drug development and disease treatment.
Enzyme Inhibition
Research has indicated that 3-[(carbamoylmethyl)amino]propanamide can act as an inhibitor for various enzymes. For instance, studies have shown its potential effectiveness against the main protease (Mpro) of SARS-CoV-2, suggesting its role in antiviral therapy . Additionally, it has been evaluated for its inhibitory effects on protein tyrosine phosphatase (PTPN22), which is implicated in autoimmune disorders .
Pharmacological Potential
The compound has been investigated for its pharmacological properties, including:
- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for treating conditions like rheumatoid arthritis and type 1 diabetes .
- Antiviral Activity : Its interaction with viral proteins positions it as a potential agent against viral infections, particularly in the context of COVID-19 .
Quantitative Structure-Activity Relationship (QSAR)
A study utilizing CoMFA (Comparative Molecular Field Analysis) methods evaluated the QSAR of compounds similar to 3-[(carbamoylmethyl)amino]propanamide. The results indicated strong predictive capabilities regarding the biological activity of these compounds, emphasizing their potential as drug candidates .
Molecular Dynamics Simulations
Molecular dynamics simulations have been employed to assess the stability and interaction patterns of 3-[(carbamoylmethyl)amino]propanamide with target proteins. These simulations revealed that the compound maintains stable interactions within the binding sites of target enzymes over time, supporting its role as a viable therapeutic agent .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| 3-Aminopropanamide | 107-95-9 | C₃H₇N₃O | Intermediate in synthesis |
| N-Carbamoylmethylpropanamide | Not available | C₅H₁₁N₃O₂ | Potential enzyme inhibitor |
| N-(Carbamoylmethyl)acetamide | Not available | C₄H₉N₃O₂ | Investigated for analgesic properties |
Q & A
Q. What are the standard synthetic routes for 3-[(Carbamoylmethyl)amino]propanamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves a two-step process:
Condensation Reaction : React 3-aminopropanamide with carbamoylmethyl bromide in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere. Maintain temperatures between 40–60°C for 6–12 hours to form the intermediate.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) to isolate the product. Confirm purity via TLC (Rf ~0.3) .
- Characterization :
- NMR Spectroscopy : Analyze and NMR to verify amine and carbamoyl group integration. Key peaks include δ 2.4–2.6 ppm (CH adjacent to amide) and δ 6.8–7.2 ppm (amide protons) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 160.1 (theoretical: 160.16 g/mol) .
Q. What analytical techniques are critical for confirming the structure of 3-[(Carbamoylmethyl)amino]propanamide?
- Methodological Answer :
- NMR Spectroscopy : NMR identifies protons near functional groups (e.g., δ 1.8–2.1 ppm for methylene groups adjacent to the carbamoyl moiety). NMR confirms carbonyl carbons (δ 170–175 ppm) .
- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (C: 37.50%, H: 6.29%, N: 26.23%) .
- FT-IR Spectroscopy : Detect N-H stretching (3300–3500 cm) and carbonyl vibrations (1650–1700 cm) .
Q. How can researchers initially assess the biological activity of 3-[(Carbamoylmethyl)amino]propanamide?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition) with donepezil as a positive control. Monitor activity at λ 280 nm and λ 450 nm .
- Antibacterial Screening : Employ the agar diffusion method against E. coli and S. aureus. Prepare solutions in DMSO (10 mg/mL) and measure inhibition zones after 24 hours .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 3-[(Carbamoylmethyl)amino]propanamide?
- Methodological Answer :
- Solvent Optimization : Test DMF, THF, and acetonitrile. DMF typically provides higher yields (>75%) due to better solubility of intermediates .
- Catalyst Screening : Evaluate TBTU or HATU as coupling agents. HATU increases coupling efficiency by 20% compared to traditional EDCl .
- Temperature Control : Gradual heating (40°C → 60°C) reduces side reactions like hydrolysis of the carbamoyl group .
Q. How can contradictory data on the compound’s bioactivity be resolved?
- Methodological Answer :
- Structural Analogs Comparison :
| Compound | Key Functional Groups | Bioactivity (IC, μM) |
|---|---|---|
| 3-[(3-Hydroxypropyl)amino]propanamide | Hydroxyl, amine | 12.4 (AChE inhibition) |
| Target compound | Carbamoylmethyl, amine | 18.9 (AChE inhibition) |
- Mechanistic Studies : Use molecular docking (AutoDock Vina) to compare binding affinities with acetylcholinesterase. Adjust protonation states of amine groups to reflect physiological pH .
Q. What computational strategies predict the interaction of 3-[(Carbamoylmethyl)amino]propanamide with biological targets?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite to model interactions with β-secretase (BACE-1). Prioritize hydrogen bonds between the carbamoyl group and Asp32/Asp228 residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å indicates stable binding) .
Q. How to design experiments evaluating the compound’s pharmacokinetic properties?
- Methodological Answer :
- Caco-2 Permeability Assay : Measure apical-to-basolateral transport at pH 6.5/7.4. Calculate apparent permeability (P) >1×10 cm/s for high absorption .
- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS. Half-life >30 minutes suggests favorable metabolic profiles .
Safety and Handling
Q. What safety precautions are necessary when synthesizing 3-[(Carbamoylmethyl)amino]propanamide?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
